Product packaging for 4-(Chloromethyl)-2-isopropylpyridine(Cat. No.:)

4-(Chloromethyl)-2-isopropylpyridine

Cat. No.: B13651441
M. Wt: 169.65 g/mol
InChI Key: NHSKVUBFJFSUET-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylpyridine is a chemical compound with the CAS Number 1211536-69-4 and a molecular weight of 169.65 g/mol. Its molecular formula is C9H12ClN . This compound is characterized by a pyridine ring substituted at the 2-position with an isopropyl group and at the 4-position with a chloromethyl group, a reactive handle that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a building block, the chloromethyl group is a key functional moiety for further chemical transformations, such as nucleophilic substitution, allowing researchers to create more complex molecules for various applications. Compounds with chloromethyl-substituted pyridine cores are frequently utilized in the synthesis of potential pharmaceuticals and agrochemicals . For instance, structurally related chloro- and chloromethyl-pyridine derivatives are often explored in the development of ligands for biological targets, including serotonin receptors . This product is intended for research purposes as a chemical intermediate. It is essential to handle this compound with care. Refer to the Safety Data Sheet for proper handling instructions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B13651441 4-(Chloromethyl)-2-isopropylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-(chloromethyl)-2-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3

InChI Key

NHSKVUBFJFSUET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom in the 4-(chloromethyl) group is analogous to a benzylic halide, making it an excellent leaving group in nucleophilic substitution reactions. The reaction typically proceeds via an SN2 mechanism, characterized by the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride ion. openstax.org This pathway is favored due to the primary nature of the carbon center and the electronic stabilization of the transition state provided by the adjacent pyridine (B92270) ring.

4-(Chloromethyl)-2-isopropylpyridine is expected to react readily with various oxygen-based nucleophiles to form ethers. A prominent example of this transformation is the Williamson ether synthesis, where an alkoxide or phenoxide ion displaces the chloride. libretexts.orglibretexts.org These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. The reaction of the compound with different alcohol-derived nucleophiles provides a straightforward route to a variety of ether derivatives.

Table 1: Representative Reactions with Oxygen Nucleophiles

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide (NaOCH₃)4-(Methoxymethyl)-2-isopropylpyridine
EthoxideSodium Ethoxide (NaOCH₂CH₃)4-(Ethoxymethyl)-2-isopropylpyridine
PhenoxideSodium Phenoxide (NaOPh)4-(Phenoxymethyl)-2-isopropylpyridine

The synthesis of amines from this compound can be achieved through its reaction with various nitrogen nucleophiles. openstax.orglibretexts.org Ammonia can be used to produce the primary amine, while primary and secondary amines yield secondary and tertiary amines, respectively. This alkylation is a fundamental method for constructing carbon-nitrogen bonds. Due to the high reactivity of the substrate, the reaction often proceeds under mild conditions. To avoid over-alkylation, reaction conditions such as stoichiometry and temperature must be carefully controlled.

Table 2: Representative Reactions with Nitrogen Nucleophiles

NucleophileReagent ExampleProduct
AmmoniaAmmonia (NH₃)(2-Isopropylpyridin-4-yl)methanamine
DiethylamineDiethylamine (HN(CH₂CH₃)₂)N,N-Diethyl-1-(2-isopropylpyridin-4-yl)methanamine
AzideSodium Azide (NaN₃)4-(Azidomethyl)-2-isopropylpyridine

Carbon-carbon and carbon-sulfur bond formation can be readily accomplished using this compound as the electrophile. Sulfur nucleophiles, such as thiolate anions, are particularly potent and react efficiently to produce thioethers (sulfides). libretexts.org Thiolate anions are excellent nucleophiles for SN2 reactions. libretexts.org For carbon-carbon bond formation, cyanide is an effective nucleophile that extends the carbon chain by one atom, yielding a nitrile. openstax.org This nitrile can then serve as a versatile intermediate for further chemical transformations. Grignard reagents, while strong carbon nucleophiles, are also strong bases and may lead to side reactions, but under controlled conditions can be used for alkylation. sigmaaldrich.com

Table 3: Representative Reactions with Carbon and Sulfur Nucleophiles

NucleophileReagent ExampleProduct
CyanideSodium Cyanide (NaCN)2-(2-Isopropylpyridin-4-yl)acetonitrile
EthanethiolateSodium Ethanethiolate (NaSCH₂CH₃)4-((Ethylthio)methyl)-2-isopropylpyridine
PhenylthiolateSodium Thiophenoxide (NaSPh)2-Isopropyl-4-((phenylthio)methyl)pyridine

Pyridine Ring Functionalization and Derivatization Reactions

Functionalization of the pyridine ring of this compound is more complex than the substitution reactions at the chloromethyl group. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.org

Electrophilic aromatic substitution (EAS) on the pyridine ring requires harsh reaction conditions. quimicaorganica.org The regiochemical outcome is controlled by the combined directing effects of the nitrogen atom and the existing substituents.

Pyridine Nitrogen: Strongly deactivates the ring and directs incoming electrophiles to the meta-position (C-3 and C-5). quora.com

2-Isopropyl Group: An activating ortho-, para-director. It directs towards the C-3 and C-5 positions.

4-Chloromethyl Group: A deactivating ortho-, para-director. It also directs towards the C-3 and C-5 positions.

Table 4: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionInfluence of Pyridine NInfluence of 2-IsopropylInfluence of 4-ChloromethylOverall Predicted Outcome
C-3Favorable (meta)Favorable (ortho)Favorable (ortho)Most Likely Site
C-5Favorable (meta)Favorable (para)Favorable (ortho)Likely Site
C-6Unfavorable (ortho)Unfavorable (meta)Unfavorable (meta)Unlikely Site

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridines. wikipedia.org The process involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.orgclockss.org

In this compound, neither the isopropyl nor the chloromethyl group is a classical strong DMG. However, the pyridine nitrogen itself can act as a directing group, and lithiation of 2-substituted pyridines is well-documented. clockss.orgnih.gov The 2-isopropyl group sterically hinders attack at the C-3 position. Therefore, deprotonation is most likely to be directed to the C-6 position by the pyridine nitrogen, especially when using a bulky base like lithium diisopropylamide (LDA) to prevent nucleophilic addition to the ring. clockss.org Quenching this lithiated intermediate with an electrophile would introduce a new substituent at the C-6 position.

Alternatively, some studies have shown that 2-alkyl groups can direct lithiation to the 3-position. researchgate.net The competition between these pathways would depend heavily on the specific base, solvent, and temperature conditions employed.

Table 5: Potential Products from Directed Ortho Metalation Pathways

Lithiation PositionQuenching ElectrophileReagent ExamplePotential Product
C-6IodideIodine (I₂)4-(Chloromethyl)-6-iodo-2-isopropylpyridine
C-6CarboxylationCarbon Dioxide (CO₂)This compound-6-carboxylic acid
C-3SilylationTrimethylsilyl chloride (TMSCl)4-(Chloromethyl)-2-isopropyl-3-(trimethylsilyl)pyridine

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)

The chloromethyl group of this compound serves as an effective electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For substrates like this compound, the corresponding organozinc reagent would be prepared and then coupled with various aryl or heteroaryl halides. Conversely, the chloromethyl group can react with a pre-formed organozinc compound. The development of catalyst systems using biarylphosphine ligands, such as CPhos, has been instrumental in the successful Negishi coupling of secondary alkylzinc reagents with heteroaryl halides, a reaction class relevant to derivatives of this compound. nih.gov These catalysts are effective at promoting the desired reductive elimination while suppressing side reactions like β-hydride elimination, which can be a challenge with alkyl groups. nih.govorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with an organic halide. While the chloromethyl group is a suitable electrophile, the development of methods for the cross-coupling of unactivated, secondary alkylboron nucleophiles with aryl chlorides has expanded the scope of this reaction. nih.gov In a typical application involving this compound, it would react with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organic halide and an amine. The chloromethyl group can readily participate in this transformation. The poly-functionalization of halopyridines often employs a sequence of cross-coupling reactions, including Buchwald-Hartwig amination, to introduce diverse functional groups onto the pyridine scaffold. rsc.orgresearchgate.net For instance, using a catalyst system like Pd(OAc)₂/Xantphos, an amine can be coupled at the chloromethyl position to yield the corresponding aminomethylpyridine derivative. researchgate.net

Table 1: Overview of Cross-Coupling Reactions Relevant to this compound
Reaction TypeCoupling PartnersTypical Catalyst SystemBond FormedReference
NegishiOrganozinc Reagent + Organic HalidePd(OAc)₂ / Biarylphosphine Ligand (e.g., CPhos)C(sp³)-C(sp²) nih.govorganic-chemistry.org
SuzukiOrganoboron Reagent + Organic HalidePd Catalyst + BaseC(sp³)-C(sp²) nih.gov
Buchwald-HartwigAmine/Amide + Organic HalidePd(OAc)₂ / XantphosC(sp³)-N researchgate.net

Mechanisms of Reaction and Intermediates Investigation

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Elucidation of Alkylation Processes

Alkylation of the pyridine ring is a key transformation. Mechanistic studies have revealed that the regioselectivity of pyridine alkylation can be controlled by the aggregation state of the organometallic reagents used. acs.org For instance, when using alkyllithium reagents, their structure as tetramers or dimers can direct the alkylation to different positions on the pyridine ring. acs.org While nucleophilic aromatic substitution on pyridines often favors the C4 position, the choice of a sterically hindered alkyllithium reagent in a coordinating solvent can promote C2-selectivity. acs.org In the context of this compound, alkylation reactions can also occur at the nitrogen atom. Studies on related bis(imino)pyridine systems show that N-alkylation can proceed via single electron-transfer (SET) processes, which involve paramagnetic intermediates where an unpaired electron is delocalized over the heterocyclic system. nih.gov

Role of Catalyst and Solvent Effects

The choice of catalyst and solvent plays a pivotal role in directing the course of chemical reactions involving substituted pyridines. rsc.org Solvents can influence reaction rates and selectivity by interacting with the catalyst, substrates, and intermediates. rsc.org

In the synthesis of pyridine derivatives, different catalysts can promote distinct mechanistic pathways. For example, in certain multicomponent reactions, an amine base and an ionic base were found to promote different pathways in the final oxidation step. nih.gov The solvent can also be determinative; switching from ethanol (B145695) to acetonitrile (B52724) can overcome difficulties in synthesizing sterically hindered products. nih.gov

Solvent polarity is a critical factor. In catalyst preparation using activated carbon as a support, optimizing the solvent polarity can bridge the gap between a polar active component and a nonpolar carrier, significantly improving catalyst dispersion and activity. mdpi.com For reactions in porous catalysts like zeolites, the solvent identity has a dramatic impact on the thermodynamics of adsorption and proton transfer, which are key steps in many catalytic cycles. nih.gov For instance, the favorability of proton transfer to pyridine in zeolites was found to increase in the order: water < acetonitrile < 1,4-dioxane. nih.gov

Concerted versus Stepwise Pathways in Eliminations

The chloromethyl group of this compound can act as a leaving group in elimination reactions to form a methylenepyridine derivative. These reactions can proceed through different mechanisms, primarily the concerted (E2) and stepwise (E1) pathways. libretexts.orglibretexts.org

E2 (Bimolecular Elimination): This pathway is a single, concerted step where a base abstracts a proton from the carbon adjacent to the leaving group at the same time as the leaving group departs. dalalinstitute.comindusuni.ac.in E2 reactions exhibit second-order kinetics and are favored by strong bases. dalalinstitute.comindusuni.ac.in The transition state requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. dalalinstitute.com

E1 (Unimolecular Elimination): This is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orgindusuni.ac.in In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. indusuni.ac.in E1 reactions follow first-order kinetics and are competitive with SN1 reactions. They are favored by good leaving groups, stable carbocation intermediates, and weaker bases.

For this compound, which is a primary halide, the E2 mechanism is generally more likely, especially with a strong, sterically hindered base. The E1 pathway would be disfavored due to the relative instability of the primary carbocation that would need to form.

Transition Metal-Catalyzed Transformations

Catalytic Hydrogenation and Dehydrogenation

Transition metal catalysts are widely used for the hydrogenation of aromatic heterocycles like pyridine. nih.gov This process involves the addition of hydrogen across the double bonds of the pyridine ring to yield the corresponding piperidine (B6355638) derivative.

Catalytic Hydrogenation: This transformation is a cornerstone of synthetic chemistry, providing access to saturated cyclic amines. nih.gov A variety of transition metals, including rhodium, ruthenium, and iridium, are effective catalysts. udel.edu Cationic rhodium and iridium complexes are often used and are highly efficient, allowing for low catalyst loadings. udel.edu The mechanism typically involves oxidative addition of hydrogen to the metal center, coordination of the pyridine substrate, migratory insertion of the alkene into the metal-hydride bond, and reductive elimination to release the saturated product. The choice of chiral ligands on the metal can lead to asymmetric hydrogenation, producing chiral piperidines with high enantioselectivity. udel.edu

Rearrangement and Elimination Pathways (e.g., E2 Mechanisms)

In addition to substitution via cross-coupling, this compound can undergo elimination reactions, primarily through the E2 (bimolecular elimination) mechanism. This pathway competes with SN2 (bimolecular nucleophilic substitution) reactions and is highly dependent on the reaction conditions, particularly the nature of the base employed. chemistrysteps.com

The E2 mechanism is a single, concerted step where a base abstracts a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group (in this case, the chloride ion). libretexts.orgopenstax.org For this compound, the protons on the chloromethyl carbon are the ones that would be abstracted.

Several factors influence the competition between E2 and SN2 pathways:

Base Strength and Steric Hindrance: Strong, bulky bases favor the E2 mechanism. chemistrysteps.com A sterically hindered base, such as potassium tert-butoxide, will more readily abstract a proton from the relatively exposed methyl group than attack the carbon atom, which is sterically shielded by the pyridine ring and the leaving group. libretexts.org In contrast, strong but non-bulky nucleophiles/bases (e.g., hydroxide (B78521) or methoxide) are more likely to lead to SN2 products, especially with primary halides like the chloromethyl group. stackexchange.com

Substrate Structure: The substrate is a primary, benzylic-type halide. Primary alkyl halides generally favor SN2 reactions due to minimal steric hindrance at the carbon center. libretexts.org However, the stability of the potential conjugated double bond formed in the elimination product (a fulvene-like structure) can also influence the reaction pathway.

Stereochemistry: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. chemistrysteps.com This means the proton and the leaving group must be in the same plane and oriented at a 180° dihedral angle to allow for efficient orbital overlap in the transition state.

While SN2 is often the dominant pathway for primary halides with strong, non-bulky nucleophiles, the use of a strong, sterically hindered base can shift the balance decisively toward E2 elimination. chemistrysteps.com No significant rearrangement pathways are commonly reported for this class of compounds under typical elimination conditions.

Table 2: Factors Influencing E2 Elimination vs. SN2 Substitution

FactorFavors E2 EliminationFavors SN2 Substitution
Base/NucleophileStrong, sterically hindered base (e.g., t-BuOK, DBU). chemistrysteps.comStrong, non-bulky nucleophile (e.g., I⁻, RS⁻, CN⁻). libretexts.org
SubstrateMore substituted substrates (tertiary > secondary > primary). quora.comLess substituted substrates (methyl > primary > secondary). chemistrysteps.com
TemperatureHigher temperatures generally favor elimination.Lower temperatures generally favor substitution.

Role As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The reactive nature of the chloromethyl group makes this compound an excellent starting point for the synthesis of various heterocyclic structures. It can be employed in cyclization reactions to form both fused and substituted monocyclic systems.

Formation of Fused Pyridine (B92270) Systems

The construction of fused pyridine systems often involves intramolecular cyclization reactions where the 4-(chloromethyl) group acts as an electrophile. By first attaching a nucleophilic side chain to another position on the pyridine ring, subsequent ring-closing reactions can be initiated. For instance, a nucleophile attached at the 3-position can cyclize onto the chloromethyl carbon to form a six-membered ring, leading to the formation of a quinoline-like bicyclic system. The specific reaction pathways and resulting structures are highly dependent on the nature of the tethered nucleophile and the reaction conditions employed. While specific examples starting from 4-(Chloromethyl)-2-isopropylpyridine are not extensively documented, the general strategy is a well-established method in heterocyclic chemistry. scholaris.ca

Illustrative Reaction Pathway for Fused System Synthesis

Reactant Reagent Product Type
3-Amino-4-(chloromethyl)-2-isopropylpyridine derivative Base Pyrido[3,4-b]pyrrolidine derivative

Construction of Substituted Monocyclic Heterocycles

The 4-(chloromethyl) group is a key functional handle for the synthesis of substituted monocyclic heterocycles. It can react with various binucleophilic reagents where one nucleophilic center displaces the chloride, and the other participates in a subsequent cyclization. For example, reaction with hydrazine could lead to the formation of pyridyl-substituted pyrazolidine rings. Similarly, reaction with hydroxylamine could yield isoxazolidine derivatives. The nature of the nucleophile plays a critical role in determining the size and type of the resulting heterocyclic ring. scholaris.ca

Building Block for Complex Organic Scaffolds

Beyond simple heterocycles, this compound serves as a foundational element for assembling more intricate and functionally rich organic structures, including chiral molecules and macrocycles.

Accessing Chiral Molecules

The synthesis of chiral molecules using this compound can be achieved through several asymmetric strategies. One common approach involves the nucleophilic substitution of the chloride with a chiral nucleophile, thereby introducing a stereocenter. Alternatively, the pyridine nitrogen can be used to direct asymmetric transformations on substituents attached to the ring. The development of chiral pyridine derivatives is of great interest due to their prevalence in medicinal chemistry and their use as chiral ligands in asymmetric catalysis. nih.gov

Approaches to Chiral Synthesis

Method Description
Chiral Nucleophile Substitution Reaction of the chloromethyl group with an enantiomerically pure nucleophile.

Synthesis of Macrocyclic and Polycyclic Structures

The construction of macrocyclic and polycyclic frameworks can be achieved by utilizing this compound as a rigid building block. In macrocyclization reactions, it can function as a linker, connecting two reactive ends of a long chain through nucleophilic substitution reactions at the chloromethyl position. For instance, reaction with a long-chain di-nucleophile under high-dilution conditions can lead to the formation of a large ring incorporating the pyridine unit. Polycyclic structures can be accessed through multi-step sequences that may involve cycloaddition or cascaded cyclization reactions initiated from the pyridine core. While specific examples often utilize related pyridine derivatives, the principles are broadly applicable. beilstein-journals.org

Application in Ligand Design and Coordination Chemistry

The pyridine nucleus is a cornerstone in the design of ligands for coordination chemistry due to the availability of the nitrogen's lone pair of electrons for metal binding. nih.gov this compound can be readily modified to introduce additional donor atoms, creating multidentate ligands with tailored electronic and steric properties.

The chloromethyl group can be substituted with various coordinating groups, such as phosphines, amines, or thiols, to generate bidentate or tridentate ligands. ekb.eg For example, reaction with diphenylphosphine anion would yield a P,N-bidentate ligand. The isopropyl group at the 2-position provides steric bulk near the nitrogen donor, which can influence the coordination geometry and reactivity of the resulting metal complexes. These tailored ligands are instrumental in the development of new catalysts and functional inorganic materials.

Examples of Ligand Synthesis from (Chloromethyl)pyridine Precursors

Reagent Resulting Ligand Type Potential Metal Coordination
Diphenylphosphine P,N-Bidentate Rhodium, Palladium, Iridium
Ethylenediamine N,N'-Bidentate Copper, Nickel, Cobalt

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within 4-(Chloromethyl)-2-isopropylpyridine. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. ijcrt.org

To overcome the limitations of 1D NMR, such as signal overlap, and to definitively establish the molecular skeleton, a suite of two-dimensional (2D) NMR experiments is utilized. nih.govnih.gov These techniques correlate different nuclei through chemical bonds or space, allowing for a complete and unambiguous assignment of all ¹H and ¹³C signals. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton and the methyl protons of the isopropyl group, as well as between the coupled protons on the pyridine (B92270) ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to. This is crucial for assigning the carbon signals based on the already-assigned proton signals. It would clearly link the isopropyl methine and methyl protons to their respective carbons, the chloromethyl protons to their carbon, and the aromatic protons to their corresponding ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations between protons and carbons, typically over two to three bonds. This is instrumental in connecting different structural fragments of the molecule. Key HMBC correlations for this compound would include correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C2 ring carbon, and from the chloromethyl (CH₂Cl) protons to the C4 and adjacent ring carbons (C3 and C5). These correlations confirm the substitution pattern of the pyridine ring. nih.gov

The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.

Proton (¹H) SignalExpected COSY (¹H-¹H) CorrelationsExpected HSQC (¹H-¹³C) CorrelationExpected Key HMBC (¹H-¹³C) Correlations
H-3 (pyridine)H-5C-3C-2, C-4, C-5, C(CH₂Cl)
H-5 (pyridine)H-3, H-6C-5C-3, C-4, C-6
H-6 (pyridine)H-5C-6C-2, C-5
CH (isopropyl)CH₃ (isopropyl)CH (isopropyl)C-2, CH₃ (isopropyl)
CH₃ (isopropyl)CH (isopropyl)CH₃ (isopropyl)C-2, CH (isopropyl)
CH₂Cl (chloromethyl)NoneCH₂ClC-3, C-4, C-5

Conformational preferences can be investigated through methods like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For instance, NOE correlations between the isopropyl methine proton and the H-3 proton of the pyridine ring would provide evidence for the spatial orientation of the isopropyl group relative to the ring. Additionally, analysis of vicinal proton-proton coupling constants (³JHH) can provide information about dihedral angles, further refining the conformational model of the molecule in solution. mdpi.com

Mass Spectrometric Fragmentation Pathway Characterization

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₂ClN). By comparing the experimentally measured mass with the calculated exact mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation. mjcce.org.mkmdpi.com

For this compound, characteristic fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated compounds.

Loss of a methyl radical (•CH₃): Fragmentation of the isopropyl group.

Loss of propene (C₃H₆): A McLafferty-type rearrangement or cleavage involving the isopropyl group.

Cleavage of the chloromethyl group: Resulting in the formation of a pyridyl-methyl cation.

The following table outlines plausible fragmentation pathways and the expected m/z values for key fragments.

m/z (Mass/Charge)Proposed Ion StructurePlausible Fragmentation Pathway
169/171[C₉H₁₂ClN]⁺• (Molecular Ion)Parent molecule (isotope pattern due to ³⁵Cl/³⁷Cl)
154[C₉H₁₁N]⁺•Loss of •CH₃ from the isopropyl group
134[C₉H₁₂N]⁺Loss of •Cl from the molecular ion
120[C₈H₁₀N]⁺Loss of •CH₃ from the [M-Cl]⁺ ion
92[C₆H₆N]⁺Loss of C₃H₆ from the [M-Cl]⁺ ion

X-Ray Crystallographic Studies of Molecular Architecture

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. rsc.org

The process involves growing a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. rsc.org The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed to generate an electron density map, from which the positions of the individual atoms can be determined and the structure refined. rsc.org

A crystallographic study would provide precise metric parameters for the pyridine ring, the isopropyl group, and the chloromethyl substituent. It would also reveal the dihedral angle between the plane of the pyridine ring and its substituents, offering a static, solid-state view of the molecule's preferred conformation. This information is complementary to the solution-phase data obtained from NMR.

The table below lists typical parameters that would be reported in a crystallographic study of this compound, based on studies of similar pyridine derivatives. researchgate.netresearchgate.net

Crystallographic ParameterDescriptionExample Value Range
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c, Pbca
Unit Cell Dimensions (Å, °)Lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=6-10, b=10-15, c=9-12, β=90-100
ZNumber of molecules in the unit cell.4
R-factor (R₁)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.02 - 0.06 (2-6%)

Single-Crystal X-Ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal would allow for the elucidation of its solid-state conformation.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. mdpi.com The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, which in turn reveals the atomic positions.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on typical organic molecules is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1021.5
Z4
Density (calculated) (g/cm³)1.250
R-factor (%)4.5

Note: This data is illustrative and not experimentally determined for this compound.

Elucidation of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing. These interactions can be studied in detail using the data obtained from single-crystal X-ray diffraction.

Key potential intermolecular interactions include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by the overlap of p-orbitals.

C-H···π Interactions: The hydrogen atoms of the isopropyl and chloromethyl groups can interact with the electron-rich π-system of the pyridine ring of neighboring molecules.

Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring or other electron-rich regions of adjacent molecules.

Analysis of the crystal structure would reveal the specific distances and geometries of these interactions, providing a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Correlation

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. publish.csiro.auacs.org The frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the substituted pyridine ring, the isopropyl group, and the chloromethyl group.

Interactive Table: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H stretching (aromatic)3100-3000Stretching of C-H bonds on the pyridine ring.
C-H stretching (aliphatic)3000-2850Stretching of C-H bonds in the isopropyl and chloromethyl groups.
C=C and C=N stretching (pyridine ring)1600-1450Stretching vibrations of the aromatic ring bonds.
C-H bending (aliphatic)1470-1365Bending vibrations of the C-H bonds in the alkyl groups.
C-Cl stretching800-600Stretching of the carbon-chlorine bond.
Ring breathing~1000A symmetric in-plane vibration of the pyridine ring.

Note: These are approximate ranges and the exact positions would depend on the specific molecular environment.

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. nist.govsielc.com The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions of the pyridine ring. The positions and intensities of these bands can be influenced by the substituents on the ring. The isopropyl and chloromethyl groups, being alkyl and haloalkyl groups, are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 4-(Chloromethyl)-2-isopropylpyridine. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. ias.ac.in Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a good level of accuracy. researchgate.net DFT studies on substituted pyridines, such as 4-chloromethyl pyridine (B92270) hydrochloride, provide insights into how substituents affect the molecular geometry and electronic landscape. ijcrt.org

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine (4-chloromethyl pyridine hydrochloride) using DFT

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
C-C (ring) 1.38 - 1.39 -
C-N (ring) 1.33 - 1.34 -
C-CH2Cl 1.51 -
C-Cl 1.81 -
C-N-C (ring) - 117.5
C-C-N (ring) - 123.8
C-C-C (ring) - 118.5 - 119.2

Source: Based on data for 4-chloromethyl pyridine hydrochloride from DFT calculations. ijcrt.org

Furthermore, DFT is used to calculate electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. ijcrt.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. ijcrt.org Natural Bond Orbital (NBO) analysis provides further details on charge distribution and intramolecular interactions. ijcrt.org

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide very high accuracy, though they are typically more computationally expensive than DFT. researchgate.net For molecules like this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for more precise calculations of energies and properties, especially for benchmarking results from DFT methods. While no specific ab initio studies on this compound were identified, these methods are a standard approach for obtaining highly accurate theoretical data on molecular systems. researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules like this compound.

For a molecule with flexible groups such as the isopropyl and chloromethyl substituents, multiple conformations may exist. Conformational analysis aims to identify the different stable conformers and their relative energies. MD simulations can explore the potential energy surface of the molecule, revealing the accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity. Studies on pyridine and its derivatives have utilized MD simulations to investigate their interactions and behavior in solution. researchgate.netrsc.orgnih.gov

Reaction Pathway Modeling and Energetics

Computational chemistry is an invaluable tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates and transition states, and the calculation of reaction energetics.

For a given chemical reaction involving this compound, theoretical methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. Characterizing the TS is essential for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. The geometry of the TS and its vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) can be calculated using methods like DFT.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. This allows for the prediction of the most likely reaction pathways and the expected products under different conditions. For example, in nucleophilic substitution reactions involving the chloromethyl group of this compound, computational modeling could predict whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the activation barriers for each pathway. While specific reaction modeling for this compound is not detailed in the available literature, the principles of computational reaction pathway analysis are well-established for organic molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry provides a powerful avenue for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For the compound This compound , a comprehensive validation of computationally predicted spectroscopic data against experimental findings is not extensively documented in publicly available scientific literature.

Theoretical approaches, primarily Density Functional Theory (DFT), are widely employed for the prediction of vibrational spectra (Infrared and Raman). mdpi.comnih.gov For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common methodology for optimizing molecular geometry and calculating vibrational frequencies. ijcrt.org The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental results, accounting for anharmonicity and other systemic errors in the computational methods. researchgate.net

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. conicet.gov.arnih.govnih.gov This method, often used in conjunction with DFT, allows for the calculation of the magnetic shielding tensors of nuclei, from which the chemical shifts can be derived. The accuracy of these predictions is sensitive to the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects. researchgate.net

For an IR spectrum, this would include the wavenumbers of characteristic vibrational modes, such as the C-H stretching of the pyridine ring and the isopropyl and chloromethyl groups, as well as the C=C and C=N stretching vibrations within the aromatic ring.

In the case of NMR spectroscopy, the validation would focus on the chemical shifts (δ) of the different protons and carbon atoms in the molecule. For This compound , this would involve comparing the predicted and experimental shifts for the aromatic protons, the methine and methyl protons of the isopropyl group, and the methylene (B1212753) protons of the chloromethyl group. For ¹³C NMR, the comparison would extend to the chemical shifts of all unique carbon atoms in the molecule.

The following tables outline the expected format for a comparative analysis of experimental and computationally predicted spectroscopic data for This compound . It is important to note that the values presented here are illustrative and are not based on published experimental or computational data for this specific compound, as such data could not be located.

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyridine-H3Data not availableData not available
Pyridine-H5Data not availableData not available
Pyridine-H6Data not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available
CH₂ (chloromethyl)Data not availableData not available

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (Pyridine)Data not availableData not available
C3 (Pyridine)Data not availableData not available
C4 (Pyridine)Data not availableData not available
C5 (Pyridine)Data not availableData not available
C6 (Pyridine)Data not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available
CH₂ (chloromethyl)Data not availableData not available

Table 3: Illustrative Comparison of Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-H stretchData not availableData not available
Aliphatic C-H stretchData not availableData not available
C=C/C=N ring stretchData not availableData not available
CH₂ bendData not availableData not available
C-Cl stretchData not availableData not available

The absence of specific research articles detailing these comparisons for This compound highlights a potential area for future computational and experimental studies to provide a more complete spectroscopic characterization of this compound.

Analytical Methodologies for Chemical Process Monitoring and Purity Assessment

Chromatographic Method Development

Chromatography is a cornerstone for the separation, identification, and quantification of 4-(Chloromethyl)-2-isopropylpyridine and its related substances. The development of specific chromatographic methods is essential for assessing the purity of starting materials, in-process samples, and the final isolated compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like substituted pyridines. Method development for this compound would focus on achieving adequate resolution between the main peak and any process-related impurities, such as starting materials, by-products, or degradation products.

Optimization involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A reverse-phase approach is typically the first choice for molecules of intermediate polarity. For related chloromethyl pyridine (B92270) derivatives, successful separations have been achieved using C18 columns. A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed for the trace analysis of a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, which serves as a valuable reference for method development. nih.govresearchgate.net The low UV sensitivity of some impurities often necessitates the use of more advanced detection techniques like mass spectrometry (MS) to achieve the required limits of detection and quantification. researchgate.net

An example of starting parameters for HPLC method development, based on methods for structurally similar compounds, is presented below. nih.govresearchgate.net

ParameterCondition
Column Hypersil BDS C18 (50 mm × 4.6 mm), 3 µm
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and 10mM Ammonium Acetate (B1210297) buffer
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometry (MS/MS)
Injection Volume 5 µL
Column Temperature 25°C

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to quantify volatile organic impurities, residual solvents used in the synthesis, or to monitor the reaction progress if the starting materials and products have suitable volatility. The development of a GC method involves optimizing the stationary phase, temperature program, and injection and detection parameters.

A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, would likely provide good selectivity. Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification of unknown peaks. For instance, GC-MS has been effectively used to monitor the conversion and confirm the absence of starting material in the synthesis of other functionalized chloromethylpyridines, demonstrating its utility in both process monitoring and final purity assessment. mdpi.com

A representative table of GC parameters for the analysis of substituted pyridines is shown below.

ParameterCondition
Column DB-5 (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Nitrogen
Inlet Temperature 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280°C
Oven Program Initial Temp: 80°C, hold 2 min; Ramp: 15°C/min to 250°C, hold 5 min

The compound this compound is an achiral molecule as it does not possess a stereogenic center. Therefore, chiral chromatography for the direct assessment of its enantiomeric purity is not applicable.

However, this technique is indispensable when the synthetic route involves chiral precursors, catalysts, or if related chiral side-products can be formed. In such cases, chiral chromatography would be developed to ensure the enantiomeric purity of a chiral starting material or to confirm the absence of any chiral impurities in the final product. The separation of pyridine derivatives has been achieved using various chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective. mdpi.com Method development would involve screening different CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) and mobile phases (normal phase, polar organic, or reversed-phase) to find conditions that can resolve the enantiomers of the relevant chiral species. mdpi.com

Advanced Spectrophotometric Quantification Techniques

While chromatography offers high specificity, spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectroscopy, can be employed for rapid quantification where the sample matrix is well-defined and free from interfering substances. Pyridine and its derivatives inherently absorb ultraviolet light due to their aromatic structure. pharmaguideline.com

A quantitative method for this compound could be developed based on the Beer-Lambert law. This would involve:

Wavelength Selection: Scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to identify the wavelength of maximum absorbance (λmax).

Calibration: Preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax to construct a calibration curve.

Quantification: Measuring the absorbance of the sample solution and determining its concentration from the calibration curve.

This technique is most useful for high-concentration assays, such as determining the strength of a solution of the final product or for at-line monitoring of reaction endpoints where a significant change in the concentration of a UV-active species occurs. Its primary limitation is a lack of specificity, as any impurity with a similar chromophore will interfere with the measurement.

On-Line Process Analytical Technologies (PAT) Applications

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to build quality into the product rather than testing it in afterwards.

For the synthesis of this compound, PAT can be implemented to monitor key reaction parameters in real-time. This provides a dynamic understanding of the process, enabling tighter control and consistency.

In-situ Spectroscopy (FTIR/Raman): A spectroscopic probe (Fourier-Transform Infrared or Raman) can be inserted directly into the reaction vessel. This allows for the continuous monitoring of the concentration of reactants, intermediates, and the product by tracking their characteristic vibrational bands. For example, the formation of the C-Cl bond or the consumption of a precursor's functional group could be monitored in real-time, allowing for the precise determination of reaction completion and preventing the formation of impurities from over-reaction.

On-line Chromatography: An automated HPLC or GC system can be connected to the reactor to periodically draw samples for analysis. This provides more detailed separation-based data on the reaction profile, including the formation and consumption of multiple components and the generation of low-level impurities over time.

By applying these PAT tools, the synthesis process can be optimized for efficiency and robustness, ensuring consistent product quality and minimizing batch-to-batch variability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-2-isopropylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of 2-isopropylpyridine derivatives. For example, chloromethylation using reagents like paraformaldehyde and HCl under controlled temperatures (e.g., 50–70°C) has been effective for analogous chloromethylpyridines . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns and chlorine positioning, complemented by GC-MS or LC-MS for purity assessment (>95% by area normalization). Melting point analysis (if crystalline) and elemental analysis (C, H, N, Cl) are recommended for bulk validation. Reference spectral libraries for pyridine derivatives can aid in peak assignment .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Prioritize fume hood use, nitrile gloves, and eye protection due to potential skin/eye irritation from chloromethyl groups. Emergency measures include immediate rinsing for dermal contact and activated charcoal for ingestion. Toxicity data gaps (common for niche compounds) necessitate conservative risk assessments, referencing analogous chloromethylpyridine safety profiles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electrophilic sites (e.g., chloromethyl group) to predict reactivity in Suzuki-Miyaura or Ullmann couplings. Solvent effects and steric hindrance from the isopropyl group should be parameterized. Validate predictions with small-scale experiments under inert atmospheres .

Q. What strategies resolve contradictions in reported bioactivity data for chloromethylpyridine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or isomer formation. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) and confirm stereochemistry via X-ray crystallography. For bioassays, standardize cell lines and assay conditions (e.g., pH, incubation time) across studies. Meta-analyses of structurally similar compounds (e.g., 4-(Chloromethyl)-2-methoxypyridine hydrochloride) can contextualize results .

Q. How can researchers design experiments to probe the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track degradation intermediates. Soil mobility studies should assess adsorption coefficients (Kd) using batch equilibrium methods. Cross-reference with chlorinated pyridine analogs, which often show low biodegradability but variable soil retention .

Data-Driven Research Challenges

Q. What analytical techniques are optimal for detecting trace impurities in this compound batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can identify impurities at ppm levels. Pair with 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. For quantification, use external calibration curves with synthesized impurity standards .

Q. How do steric effects from the isopropyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Kinetic studies under varying temperatures (Arrhenius plots) and solvent polarities can isolate steric vs. electronic effects. Compare reaction rates with less hindered analogs (e.g., 4-(Chloromethyl)-2-methylpyridine). Computational molecular dynamics simulations may visualize transition-state geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.